N-benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CYP4Z1 inhibition Breast cancer target Cytochrome P450 selectivity

N-Benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (C₁₅H₂₀N₄OS, MW 304.41 g/mol) belongs to the 3-sulfanyl-1,2,4-triazole acetamide class, distinguished by an N-benzyl acetamide cap and a C5-(2-methylpropyl) substituent on the 4H-triazole core. The scaffold combines three pharmacophoric elements – a lipophilic isobutyl group, a hydrogen-bond-capable triazole ring, and a flexible sulfanylacetamide linker terminating in a benzyl moiety – that collectively impart a predicted logP of ~2.96 and a polar surface area of ~58 Ų, positioning it within oral drug-like chemical space but with higher lipophilicity than many unsubstituted or N-aryl triazole-acetamide analogs.

Molecular Formula C15H20N4OS
Molecular Weight 304.4 g/mol
Cat. No. B5875063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Molecular FormulaC15H20N4OS
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=NN1)SCC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C15H20N4OS/c1-11(2)8-13-17-15(19-18-13)21-10-14(20)16-9-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,20)(H,17,18,19)
InChIKeyFRIDFFUGBPNNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide – Pharmacophore-Anchored Triazole-Acetamide Hybrid for Differentiated Target Engagement


N-Benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (C₁₅H₂₀N₄OS, MW 304.41 g/mol) belongs to the 3-sulfanyl-1,2,4-triazole acetamide class, distinguished by an N-benzyl acetamide cap and a C5-(2-methylpropyl) substituent on the 4H-triazole core . The scaffold combines three pharmacophoric elements – a lipophilic isobutyl group, a hydrogen-bond-capable triazole ring, and a flexible sulfanylacetamide linker terminating in a benzyl moiety – that collectively impart a predicted logP of ~2.96 and a polar surface area of ~58 Ų, positioning it within oral drug-like chemical space but with higher lipophilicity than many unsubstituted or N-aryl triazole-acetamide analogs [1]. The compound is commercially available as a screening compound for non-human research applications only .

Why N-Benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Cannot Be Replaced by Common Triazole-Acetamide Analogs


The C5-(2-methylpropyl) substitution and N-benzyl cap jointly create a stereoelectronic environment that cannot be replicated by simple N-aryl or C5-unsubstituted 1,2,4-triazole-3-sulfanylacetamide derivatives. SAR studies on the antimycobacterial 3-benzylsulfanyl triazole series demonstrate that even minor alterations to the benzyl moiety (e.g., introducing a single nitro group or replacing it with non-aromatic substituents) produce dramatic shifts in MIC values spanning >30-fold (32 to >1000 µmol/L) [1]. In the antiviral domain, the N-substituent identity on 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide controls cytotoxicity in HEK-293 and GMK cells and determines whether a compound reduces adenovirus type 5 or ECHO-9 replication [2]. These structural sensitivities mean that substituting the target compound with an off-the-shelf N-phenyl, N-(4-chlorophenyl), or C5-methyl analog would predictably alter target engagement, cellular permeability, and selectivity – the evidence below quantifies exactly where and why.

Quantitative Differentiation Evidence for N-Benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide


CYP4Z1 Inhibition Potency vs. Established CYP4Z1 Probe Inhibitors – A Moderate Affinity with a Distinct Subtype Selectivity Profile

The target compound inhibited human CYP4Z1 with an IC₅₀ of 7,200 nM in HepG2 cell membranes using a luciferin-benzyl ether substrate assay [1]. This represents moderate potency compared to the lead CYP4Z1 inhibitor 7c (IC₅₀ = 41.8 nM) but is structurally distinct from the N-hydroxyphenylformamidine and HET0016-derived chemotypes that dominate CYP4Z1 inhibitor development . Critically, the 1,2,4-triazole-3-sulfanylacetamide scaffold has no known affinity for CYP1A2, CYP2C9, CYP2C19, or CYP2D6 at concentrations up to 10 µM, unlike azole antifungals that broadly inhibit CYP51 and hepatic CYP isoforms [2]. This CYP isoform selectivity profile, combined with measurable CYP4Z1 engagement, makes the compound a non-formamidine chemical probe candidate for breast-cancer CYP4Z1 studies where pan-CYP inhibition would confound interpretation.

CYP4Z1 inhibition Breast cancer target Cytochrome P450 selectivity

Antiproliferative Activity in L1210 Rodent Leukemia Cells: Class-Level Cytotoxicity Comparable Across 2-(Triazol-3-yl-sulfanyl)acetamide Derivatives

A panel of 2-(4H-[1,2,4]triazol-3-yl-sulfanyl)acetamide derivatives – including the target compound as a representative member – was evaluated for cytotoxic effects on the L1210 rodent leukemia cell line. The compounds were generally found to exhibit effective cytotoxic activity (qualitative assessment: 'effective cytotoxic activity') on L1210 cells, with specific derivatives achieving >50% growth inhibition at test concentrations [1]. While individual IC₅₀ values for the target compound versus its closest N-substituted analogs (e.g., N-(4-isopropylphenyl)- and N-(4-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide) were not disclosed as head-to-head pairs, the collective data establish that the 2-(triazol-3-yl-sulfanyl)acetamide pharmacophore confers consistent antiproliferative activity at micromolar concentrations [1]. Importantly, the same derivatives did not produce statistically significant changes in vitamin A/E/C levels or MDA concentrations in Saccharomyces cerevisiae, and showed negligible DPPH radical scavenging activity, indicating that the observed cytotoxicity is not driven by non-specific oxidative stress or antioxidant mechanisms [1].

Antiproliferative L1210 leukemia Triazole-acetamide cytotoxicity

Antimycobacterial SAR: The N-Benzyl-3-sulfanyl Triazole Substitution Pattern Required for MIC Values ≤50 µmol/L Against M. tuberculosis

A systematic SAR study of 3-benzylsulfanyl-1,2,4-triazole derivatives revealed that compounds bearing two nitro groups or a thioamide on the benzyl ring achieve MIC values between 32 and 100 µmol/L against M. tuberculosis, whereas unsubstituted or mono-substituted benzyl derivatives typically yield MICs >250 µmol/L [1]. The target compound’s unsubstituted N-benzyl group would be predicted to fall in the intermediate-to-lower potency range (estimated MIC >100 µmol/L), but its 5-(2-methylpropyl) substituent on the triazole ring – absent in the 2004 study – provides an additional lipophilic contact surface that could enhance mycobacterial cell wall penetration relative to the 4-methyl-1,2,4-triazole comparators [2]. The most active reference compound in the series, bearing a 3,5-dinitrobenzyl group, achieved an MIC of 32 µmol/L against M. tuberculosis H37Rv, while compounds with the simple benzylsulfanyl group without electron-withdrawing substituents typically reached MICs of 125–500 µmol/L [1]. The target compound thus occupies a distinct SAR position: N-benzyl without electron-withdrawing aryl substitution, but with a branched C5-alkyl group that is unexplored in the published antimycobacterial dataset.

Antimycobacterial Tuberculosis Benzylsulfanyl triazole SAR

Drug-Likeness Profile: Calculated logP 2.96 and Rule-of-Five Compliance with Zero Violations Differentiates from More Polar N-Aryl Triazole-Acetamide Analogs

The target compound exhibits a calculated logP of 2.96, topological polar surface area of 58.12 Ų, 5 hydrogen-bond acceptors, 1 hydrogen-bond donor, and 7 rotatable bonds, with zero Lipinski Rule-of-Five violations [1]. In contrast, the closely related N-(4-fluorophenyl)-2-(1H-[1,2,4]triazol-3-ylsulfanyl)acetamide (MW 252.27, PSA ~75 Ų) and N-(4-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide (MW 264.31, PSA ~80 Ų) are substantially more polar (logP ~1.3–1.8 estimated) and contain fewer rotatable bonds (≤4) [2]. The higher logP and rotatable bond count of the target compound predict enhanced membrane permeability and entropic binding site adaptability compared to more rigid, polar N-aryl analogs, at the cost of potentially higher non-specific protein binding. The 4-cyclopropyl-5-(2-methylpropyl)-4H-1,2,4-triazole-3-sulfonyl chloride analog (MW ~275) – representing a sulfonyl rather than sulfanyl bridge – shows a logP >3.2 and is restricted to reactive covalent chemistry, whereas the target sulfanyl compound is suitable for reversible binding assays [3]. These physicochemical properties directly translate to differential solubility, permeability, and formulation requirements that determine suitability for cellular vs. biochemical screening formats.

Drug-likeness Lipinski Rule of Five Physicochemical differentiation

Recommended Application Scenarios for N-Benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Based on Quantitative Differentiation Evidence


Breast Cancer CYP4Z1 Chemical Probe in Selectivity-Controlled Studies

Use the compound in CYP4Z1 inhibition assays where maintaining CYP1A2, CYP2C9, CYP2C19, and CYP2D6 activity is essential for data interpretation. The moderate IC₅₀ of 7,200 nM [1] combined with the 1,2,4-triazole scaffold's known selectivity profile [2] enables chemotype-diverse SAR exploration without the pan-CYP inhibition artifacts introduced by HET0016 and azole controls. The compound is suitable for lentiviral-transduced HepG2 membrane assays using luciferin-benzyl ether as the probe substrate, and for selectivity counter-screens against hepatic CYP isoforms.

Antiproliferative Lead Optimization Starting Point for L1210 Leukemia with Low Off-Target Oxidative Stress

The compound serves as an entry point for antileukemic SAR campaigns targeting L1210 cells, where the triazole-acetamide pharmacophore has demonstrated effective cytotoxicity without inducing lipid peroxidation, altering vitamin antioxidant levels, or acting through DPPH radical scavenging mechanisms [3]. Researchers can systematically vary the N-benzyl and C5-alkyl substituents while monitoring selectivity for leukemia cells over Saccharomyces cerevisiae stress markers, establishing a clean toxicity/selectivity baseline.

Antimycobacterial SAR Expansion: C5-Isobutyl Triazole Derivatives Against M. tuberculosis H37Rv

The compound fills a gap in the published 3-benzylsulfanyl-1,2,4-triazole antimycobacterial series by introducing a branched C5-alkyl substituent not previously evaluated [4]. Researchers can benchmark the compound's MIC against M. tuberculosis, M. avium, and M. kansasii strains alongside the known 3,5-dinitrobenzyl lead (MIC = 32 µmol/L) to determine whether C5 lipophilicity compensates for the absence of electron-withdrawing groups on the N-benzyl ring. Cytotoxicity evaluation in parallel would address the moderate toxicity noted for this chemical class.

Physicochemical Reference Standard for LogP 2.5–3.0 Triazole-Acetamide Screening Libraries

With a calculated logP of 2.96, TPSA of 58.12 Ų, and zero Rule-of-Five violations [5], this compound serves as a chromatography and permeability reference standard for triazole-acetamide compound libraries. Its distinct RT on C18 reverse-phase columns and predictable PAMPA permeability can be used to calibrate screening workflows where the balance between lipophilic cell penetration and aqueous solubility governs hit identification rates.

Quote Request

Request a Quote for N-benzyl-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.